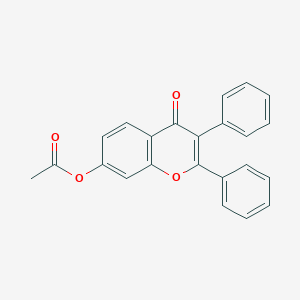
4-Oxo-2,3-diphenyl-4H-1-benzopyran-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-2,3-diphenyl-4H-chromen-7-yl acetate is an organic compound belonging to the chromenone family It is characterized by a chromenone core structure with phenyl groups at positions 2 and 3, and an acetate group at position 7
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-2,3-diphenyl-4H-chromen-7-yl acetate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form the chromenone core, followed by acetylation at position 7 using acetic anhydride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxo-2,3-diphenyl-4H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the chromenone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted chromenones, dihydro derivatives, and oxidized compounds .
Wissenschaftliche Forschungsanwendungen
4-Oxo-2,3-diphenyl-4H-chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 4-Oxo-2,3-diphenyl-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The acetate group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
- 4-Oxo-3-phenyl-4H-chromen-7-yl acetate
- 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- 6-Ethyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
Uniqueness: 4-Oxo-2,3-diphenyl-4H-chromen-7-yl acetate is unique due to the presence of two phenyl groups at positions 2 and 3, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other chromenone derivatives and contributes to its specific properties and applications .
Eigenschaften
CAS-Nummer |
102596-09-8 |
|---|---|
Molekularformel |
C23H16O4 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(4-oxo-2,3-diphenylchromen-7-yl) acetate |
InChI |
InChI=1S/C23H16O4/c1-15(24)26-18-12-13-19-20(14-18)27-23(17-10-6-3-7-11-17)21(22(19)25)16-8-4-2-5-9-16/h2-14H,1H3 |
InChI-Schlüssel |
SKRXUSRYIPPVPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


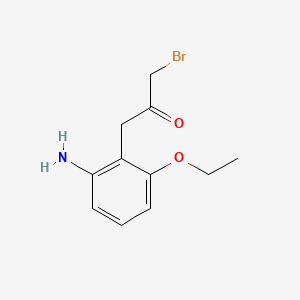
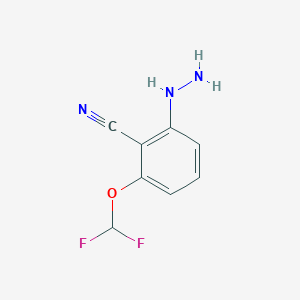
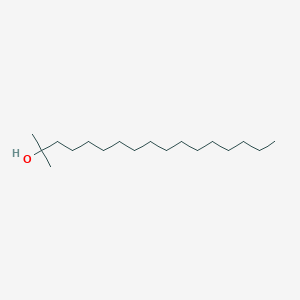
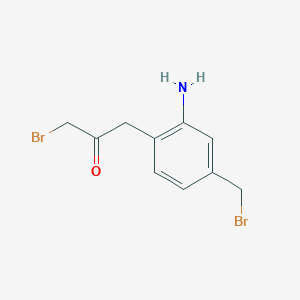
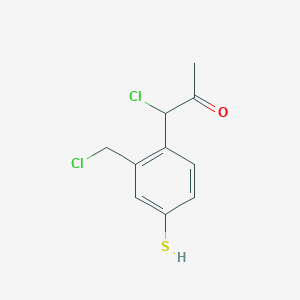
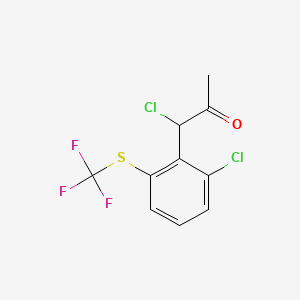

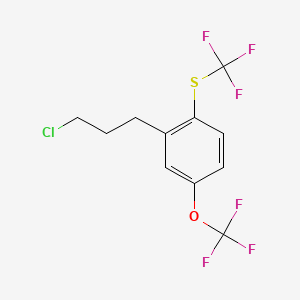

![(6-(methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid](/img/structure/B14054470.png)
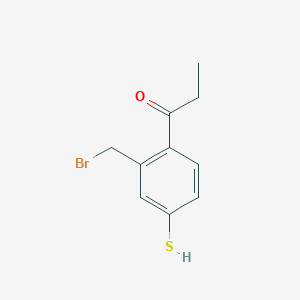

![Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro-](/img/structure/B14054485.png)
![Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14054493.png)
